molecular formula C8H10ClN5O3 B8293486 2-Amino-6-chloro-9-(2,3-dihydroxyprop-1-oxy)purine

2-Amino-6-chloro-9-(2,3-dihydroxyprop-1-oxy)purine

Cat. No. B8293486
M. Wt: 259.65 g/mol
InChI Key: YFROQGQKRDHIPV-UHFFFAOYSA-N
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Patent
US04965270

Procedure details

A mixture of 2-amino-6-chloro-9-(2,3-dihydroxyprop-1-oxy)purine (150 mg, 0.58 mmol), ammonium formate (146 mg, 2.32 mmol) and 10% palladium-on-charcoal (15 mg) in methanol (5 ml) was stirred under reflux for 4 hours. The reaction was evaporated under reduced pressure and the residue was dissolved in water and passed through a SEP-PAK C18 cartridge for decolourisation. After elution with water, the water was evaporated under reduced pressure and the residue recrystallised from ethanol affording the title compound (58 mg, 45%), m.p. 183°-185° C. UV: λmax (H2O) 221 (ε25,600), 305 (ε7,000) nm; IR: υmax (KBr) 3670, 3420, 3310, 3200, 1650, 1620, 1570, 1520, 1480, 1425 cm-1 ; 1H NMR: δH (CD3)2SO] 3.41 (2H, m, CH2OH), 3.76 (1H, m, CHOH), 4.18 (1H, dd, J=7.6, 10.7 Hz, CH2ON), 4.39 (1H, dd, J=3.2, 10.7 Hz, CH2ON), 4.72 (1H, t, J=5.6 Hz, OH), 5.15 (1H, d, J=5.2 Hz, OH), 6.72 (2H, br.s, NH2), 8.27 (1H, s, H-8), 8.59 (1H, s, H-6). Found: C, 42.17; H, 4.91; N, 31.07%, M+ 225.0865. C8H11N5O3 requires C, 42.67; H, 4.92; N, 31.10%, M+ 225.0862.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[O:11][CH2:12][CH:13]([OH:16])[CH2:14][OH:15])=[C:4](Cl)[N:3]=1.C([O-])=O.[NH4+]>CO.[Pd]>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[O:11][CH2:12][CH:13]([OH:16])[CH2:14][OH:15])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)OCC(CO)O)Cl
Name
Quantity
146 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
After elution with water
CUSTOM
Type
CUSTOM
Details
the water was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from ethanol affording the title compound (58 mg, 45%), m.p. 183°-185° C

Outcomes

Product
Name
Type
Smiles
NC1=NC=C2N=CN(C2=N1)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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